N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride
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Overview
Description
N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride is a chemical compound that is likely to be related to cyclopropylamine derivatives, which are known for their biological activities, particularly as monoamine oxidase (MAO) inhibitors. These compounds can affect the metabolism of various neurotransmitters in the brain, such as serotonin and tyramine, and are of interest in the study of psychiatric and neurological disorders.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, related compounds such as N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine have been synthesized and studied for their MAO inhibitory effects . The synthesis of such compounds typically involves the introduction of a cyclopropylamine moiety into the molecule, which is a key feature responsible for the biological activity.
Molecular Structure Analysis
The molecular structure of cyclopropylamine derivatives is characterized by the presence of a three-membered cyclopropane ring attached to an amine group. This structure is crucial for the interaction with MAO enzymes. The presence of substituents like the 4-bromophenyl group can significantly influence the binding affinity and selectivity of the compound towards MAO.
Chemical Reactions Analysis
Cyclopropylamine derivatives are known to inhibit the activity of MAO enzymes by interacting with the active site of the enzyme. This interaction prevents the enzyme from oxidizing its natural substrates, such as serotonin and tyramine . The inhibition can be noncompetitive, which suggests that the compound binds to a site other than the substrate's binding site, altering the enzyme's activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylamine derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents, such as bromine, can affect these properties. For example, the introduction of a polar hydrochloride salt form can enhance the solubility of the compound in water, which is important for its bioavailability and pharmacokinetic profile.
properties
IUPAC Name |
N-[(1S)-1-(4-bromophenyl)ethyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQNUDXNIIBMHG-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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